4-(Ethylamino)-N-butylamine
Overview
Description
4-(Ethylamino)-N-butylamine is a useful research compound. Its molecular formula is C6H16N2 and its molecular weight is 116.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alkylamination of Pteridines
Research by Śladowska, Veldhuizen, and Plas (1986) demonstrated the alkylamination of pteridines using primary alkylamines such as ethylamine and t-butylamine. Their study found that the introduction of the ethylamino or t-butylamino group at C-4 in pteridines could be achieved in the presence of potassium permanganate. This reaction is significant in the synthesis of various pteridine derivatives, which are important in medicinal chemistry and biological studies (Śladowska, Veldhuizen, & Plas, 1986).
Synthesis and Structures of New Enaminones
In 2000, Brbot-Šaranović, Pavlović, and Cindrić conducted a study on the synthesis of enaminones, where reactions of specific compounds with amines, including butylamine, were explored. They discovered various isomeric enaminones and examined their structures using NMR spectra and X-ray diffractometry. This research contributes to the understanding of the chemical behavior of amines in enaminone synthesis (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Studies of Phosphazenes
Krishnamurthy et al. (1977) investigated the reactions of octachlorocyclotetraphosphazatetraene with t-butylamine, leading to various derivatives. This study highlights the importance of the aminolysis reactions of phosphazenes and the influence of different amines like ethylamino and t-butylamino derivatives in these reactions. Such studies are crucial for the development of new materials and compounds in the field of inorganic chemistry (Krishnamurthy et al., 1977).
Synthesis of Platinum-Decorated Iron Vanadate Nanorods
Kaneti and colleagues (2016) demonstrated the synthesis of platinum-decorated iron vanadate nanorods, which showed enhanced sensitivity and selectivity in the detection of toxic n-butylamine vapor. This research is significant for the development of advanced materials for gas-sensing applications, particularly in detecting organic amines that can be harmful even at low concentrations (Kaneti et al., 2016).
Properties
IUPAC Name |
N'-ethylbutane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-2-8-6-4-3-5-7/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCPEIKLFULSSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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